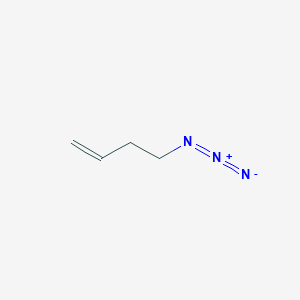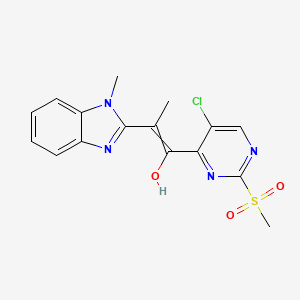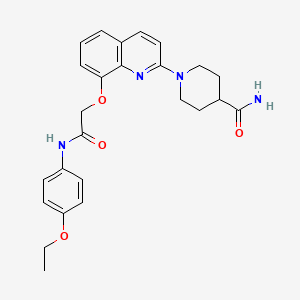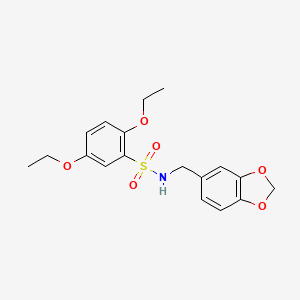
Methyl 3-(6-((3-(ethyl(phenyl)amino)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(6-((3-(ethyl(phenyl)amino)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C27H34N4O5 and its molecular weight is 494.592. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research in the field of heterocyclic chemistry has led to the synthesis of various quinoline and tetrahydroquinoline derivatives, highlighting the importance of these frameworks in medicinal chemistry and material science. For example, Rudenko et al. (2012) detailed the synthesis and molecular and crystal structures of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, showcasing the role of quinoline derivatives in structural chemistry and their potential applications in designing novel compounds with desired properties (Rudenko et al., 2012).
Biological Activities and Potential Applications
The search for new pharmaceutical agents has led to the exploration of quinoline derivatives for their antibacterial and anticancer activities. Cooper et al. (1990) synthesized a series of 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, demonstrating their significant in vitro antibacterial activity, particularly against Gram-positive organisms. This study highlights the potential of quinoline derivatives in developing new antimicrobial agents (Cooper et al., 1990).
Moreover, Facchinetti et al. (2015) investigated the synthesis of novel ethyl (substituted)phenyl-4-oxothiazolidin-3-yl)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylates as potential anticancer agents, although no significant cytotoxicity was observed against a variety of cancer cell lines at certain concentrations. This research provides insight into the design and evaluation of quinoline derivatives for potential therapeutic applications (Facchinetti et al., 2015).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Methyl 3-(6-((3-(ethyl(phenyl)amino)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate' involves the condensation of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid with 6-aminohexanoic acid, followed by the coupling of the resulting intermediate with N-(3-bromo-propyl)-N-ethyl-aniline. The final step involves the esterification of the carboxylic acid group with methyl alcohol.", "Starting Materials": [ "2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid", "6-aminohexanoic acid", "N-(3-bromo-propyl)-N-ethyl-aniline", "Methyl alcohol" ], "Reaction": [ "Step 1: Condensation of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid with 6-aminohexanoic acid in the presence of a coupling agent such as DCC or EDC to form the intermediate 3-(6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid.", "Step 2: Coupling of the intermediate from step 1 with N-(3-bromo-propyl)-N-ethyl-aniline in the presence of a coupling agent such as DCC or EDC to form the final intermediate, methyl 3-(6-((3-(ethyl(phenyl)amino)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate.", "Step 3: Esterification of the carboxylic acid group in the final intermediate with methyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form the desired compound, methyl 3-(6-((3-(ethyl(phenyl)amino)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate." ] } | |
| 896385-60-7 | |
Fórmula molecular |
C27H34N4O5 |
Peso molecular |
494.592 |
Nombre IUPAC |
methyl 3-[6-[3-(N-ethylanilino)propylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C27H34N4O5/c1-3-30(21-11-6-4-7-12-21)17-10-16-28-24(32)13-8-5-9-18-31-25(33)22-15-14-20(26(34)36-2)19-23(22)29-27(31)35/h4,6-7,11-12,14-15,19H,3,5,8-10,13,16-18H2,1-2H3,(H,28,32)(H,29,35) |
Clave InChI |
PTSDPFBJJVGTPZ-UHFFFAOYSA-N |
SMILES |
CCN(CCCNC(=O)CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=O)C3=CC=CC=C3 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-diethoxy-6-pentyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2446149.png)
![N-(naphthalen-1-ylmethyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2446151.png)

![N-[(5-Methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2446153.png)
![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B2446155.png)

![1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2446159.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2446162.png)

![N-{5-azaspiro[3.5]nonan-8-yl}pentanamide hydrochloride](/img/structure/B2446165.png)


